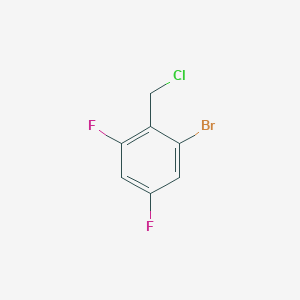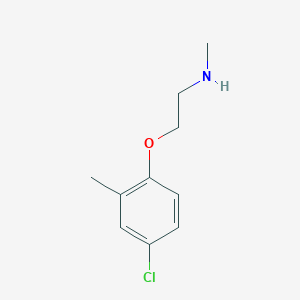
2-(4-Chloro-2-méthylphénoxy)-N-méthyléthanamine
Vue d'ensemble
Description
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” has been investigated using computational methods . The structure is influenced by the presence of a methyl group at position 2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” are not available, it’s worth noting that the compound’s pharmacokinetics suggest poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.639 . The drug pharmacokinetics predicted that the compound has poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Mécanisme D'action
Chlorphenamine works by blocking the action of histamine, a chemical released by the body when an allergic reaction occurs. Histamine binds to certain receptors in the body, causing the symptoms of an allergic reaction. By blocking the action of histamine, 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene prevents the symptoms of an allergic reaction from occurring.
Biochemical and Physiological Effects
Chlorphenamine has a number of biochemical and physiological effects on the body. It has been found to reduce inflammation, reduce the production of mucus, and reduce the production of histamine. Additionally, it has been found to have a sedative effect, reduce the production of stomach acid, and reduce the production of serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorphenamine has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments is that it is a relatively inexpensive and readily available drug. Additionally, it has a fast onset of action and is considered to be more effective than other antihistamine drugs. However, there are some limitations to the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments. It is known to cause drowsiness and can cause a number of side effects, such as dry mouth and dizziness. Additionally, it has been found to interact with a number of other drugs, and it is important to be aware of these interactions before using 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in lab experiments.
Orientations Futures
The potential uses of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene are vast and there are a number of future directions that could be explored. One potential direction is to explore the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene as an anti-cancer agent. Additionally, further research could be conducted to explore the use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene in the treatment of motion sickness and as an anti-diarrheal agent. Additionally, further research could be conducted to explore the potential interactions between 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene and other drugs. Finally, further research could be conducted to explore the potential side effects of long-term use of 2-(4-Chloro-2-methylphenoxy)-N-methylethanaminene.
Applications De Recherche Scientifique
Liquides ioniques herbicides
Le composé est utilisé dans la synthèse de liquides ioniques herbicides. Ces liquides ioniques contiennent l'anion (4-chloro-2-méthylphénoxy)acétate (MCPA) et le cation phénoxyéthylammonium dérivé de la domiphène . L'activité herbicide de ces composés a été testée en conditions de serre en utilisant la bleuet (Centaurea cyanus L.) comme plante test .
Auxines synthétiques
Le composé appartient au groupe des auxines synthétiques, également connues sous le nom de régulateurs de croissance, en raison de son mécanisme d'action . Ce groupe d'agents comprend également des herbicides tels que le dicamba, le mécoprop et le 2, 4-D .
Activité antitumorale
Un analogue chloré substitué de la créasine, l'acétate de tris(2-hydroxyéthyl)ammonium (4-chloro-2-méthylphénoxy) (chlorocréasine) s'est avéré encore plus efficace en tant que substance physiologiquement active et a présenté une activité antitumorale prononcée .
Synthèse chimique
Le composé est utilisé en synthèse chimique, extraction, catalyse et procédés électrochimiques .
Solvant pour les biopolymères
Le composé est utilisé comme solvant pour les biopolymères, par exemple dans le processus de dissolution de la cellulose ou d'extraction de la lignine de la biomasse, et les processus de sa transformation en composés aromatiques .
Applications pharmaceutiques
Le composé est utilisé dans l'industrie pharmaceutique. La biodisponibilité des produits pharmaceutiques, des produits phytosanitaires et des antibiotiques a été améliorée par leur conversion en liquides ioniques .
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWPYDUPVEBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651104 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-50-5 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



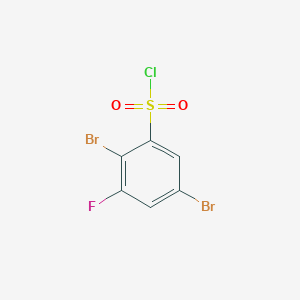
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
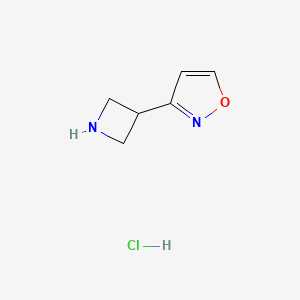
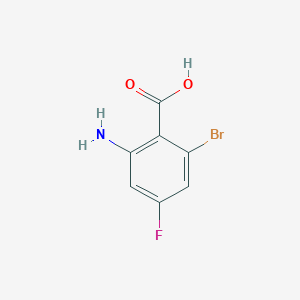
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

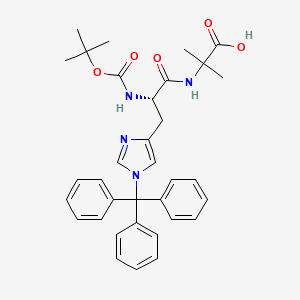

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)
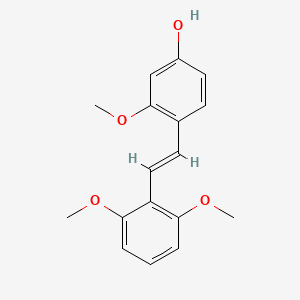
![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)
